molecular formula C8H16ClNO2 B6286010 (1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride CAS No. 522644-09-3

(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride

Cat. No.: B6286010
CAS No.: 522644-09-3
M. Wt: 193.67 g/mol
InChI Key: KCRZBDJVYOBHIP-UOERWJHTSA-N
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Description

(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride is an organic compound with the molecular formula C8H16ClNO2. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. This compound is often used as a pharmaceutical intermediate and in the synthesis of biologically active organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride typically involves the reaction of 1-cycloheptylamine with a chiral carboxylic acid, followed by reaction with hydrochloric acid to yield the desired compound. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of chiral catalysts and reagents is crucial to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique three-dimensional structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride
  • (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride
  • (1S,2R)-2-aminocyclopropanecarboxylic acid hydrochloride

Uniqueness

(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its smaller ring analogs. This uniqueness allows it to interact differently with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(1S,2R)-2-aminocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRZBDJVYOBHIP-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033756-97-6
Record name rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride
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